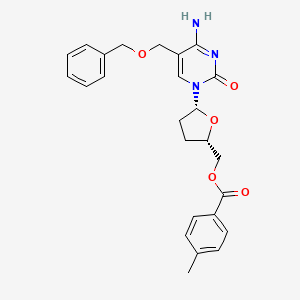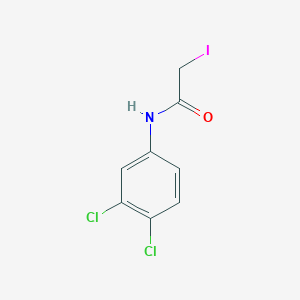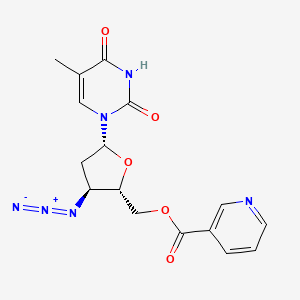
2H-1-Benzopyran-2-one, 7-(phosphonooxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 7-(phosphonooxy)- is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by the presence of a phosphonooxy group at the 7th position of the benzopyran ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(phosphonooxy)- typically involves the phosphorylation of 7-hydroxycoumarin. One common method is the reaction of 7-hydroxycoumarin with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the phosphonooxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 7-(phosphonooxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phosphonooxy group, leading to the formation of different products.
Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
2H-1-Benzopyran-2-one, 7-(phosphonooxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives, which are important in the development of fluorescent dyes and sensors.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and cardiovascular disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which 2H-1-Benzopyran-2-one, 7-(phosphonooxy)- exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways.
類似化合物との比較
Similar Compounds
7-Hydroxycoumarin: The parent compound, which lacks the phosphonooxy group.
7-Methoxycoumarin: A derivative with a methoxy group at the 7th position.
7-Aminocoumarin: A derivative with an amino group at the 7th position.
Uniqueness
2H-1-Benzopyran-2-one, 7-(phosphonooxy)- is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it valuable in various applications that other coumarin derivatives may not be suitable for.
特性
CAS番号 |
20296-21-3 |
|---|---|
分子式 |
C9H7O6P |
分子量 |
242.12 g/mol |
IUPAC名 |
(2-oxochromen-7-yl) dihydrogen phosphate |
InChI |
InChI=1S/C9H7O6P/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13/h1-5H,(H2,11,12,13) |
InChIキー |
CVOMRWJNUPHWRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


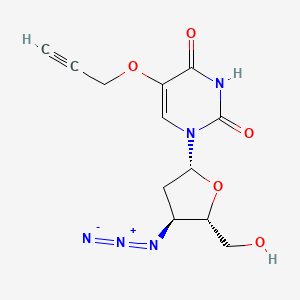

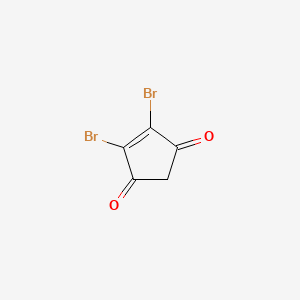
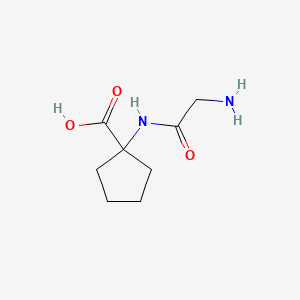
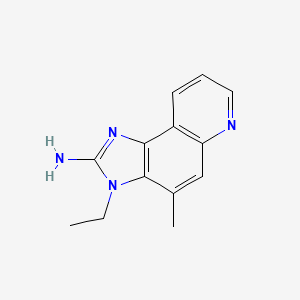

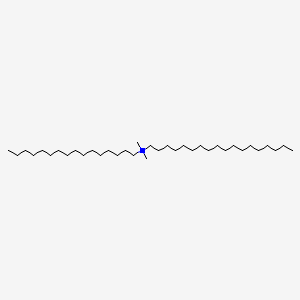
![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
